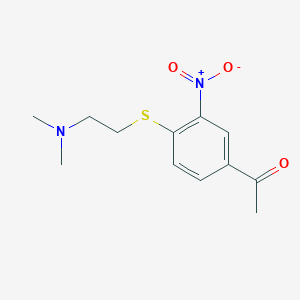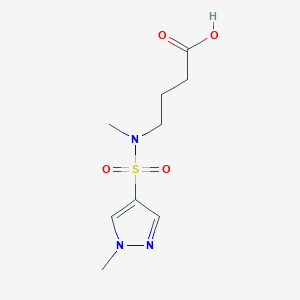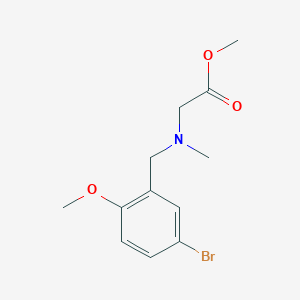
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the benzyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate typically involves a multi-step process. One common route includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxybenzyl alcohol.
Protection: The hydroxyl group of the benzyl alcohol is protected using a protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions in subsequent steps.
Methylation: The protected benzyl alcohol is then methylated using methyl iodide in the presence of a base like potassium carbonate to form the corresponding methyl ether.
Deprotection: The protecting group is removed using an acid like hydrochloric acid to yield 5-bromo-2-methoxybenzyl alcohol.
Glycination: Finally, the benzyl alcohol is reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-formyl-2-methoxybenzyl glycine methyl ester.
Reduction: 2-methoxybenzyl glycine methyl ester.
Substitution: N-(5-substituted-2-methoxybenzyl)-n-methylglycinate derivatives.
科学的研究の応用
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of glycine derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl n-(2-methoxybenzyl)-n-methylglycinate
- Methyl n-(5-chloro-2-methoxybenzyl)-n-methylglycinate
- Methyl n-(5-bromo-2-hydroxybenzyl)-n-methylglycinate
Uniqueness
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and binding interactions.
特性
分子式 |
C12H16BrNO3 |
|---|---|
分子量 |
302.16 g/mol |
IUPAC名 |
methyl 2-[(5-bromo-2-methoxyphenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C12H16BrNO3/c1-14(8-12(15)17-3)7-9-6-10(13)4-5-11(9)16-2/h4-6H,7-8H2,1-3H3 |
InChIキー |
SYGOAZVJJNNZNT-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C=CC(=C1)Br)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


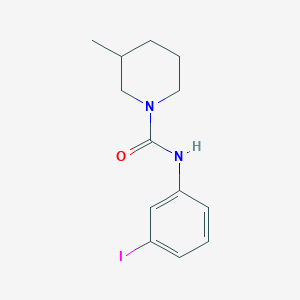
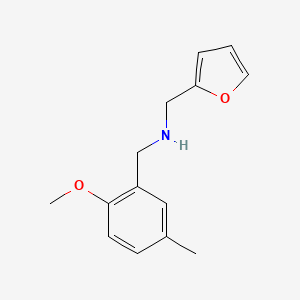
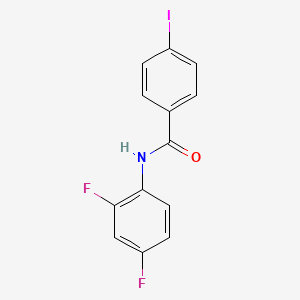

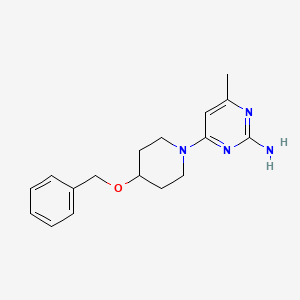
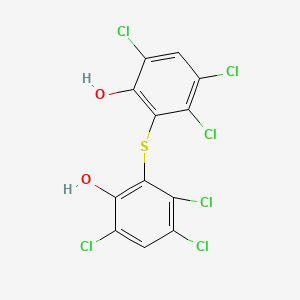



![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
